molecular formula C28H23OP B12920915 (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one

(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one

Cat. No.: B12920915
M. Wt: 406.5 g/mol
InChI Key: PJQGYSKPYFOBNV-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is an organophosphorus compound characterized by the presence of a phosphanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one typically involves the reaction of a phosphine with an appropriate carbonyl compound under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through batch or continuous flow processes. These methods ensure high purity and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines or other derivatives.

    Substitution: The phenyl or phosphanylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.

Biology

Medicine

The compound’s potential medicinal applications may include its use as a precursor for the synthesis of pharmaceuticals or as a ligand in drug development.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one involves its interaction with specific molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations. The pathways involved may include the formation of intermediate complexes or the activation of specific functional groups.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis.

    Phosphine oxides: Compounds formed by the oxidation of phosphines.

    Phosphonium salts: Derivatives of phosphines with various applications in chemistry.

Uniqueness

(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is unique due to its specific structure, which combines a phosphanylidene group with a phenyl-substituted butenone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H23OP

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-4-phenyl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one

InChI

InChI=1S/C28H23OP/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H/b22-21+

InChI Key

PJQGYSKPYFOBNV-QURGRASLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.